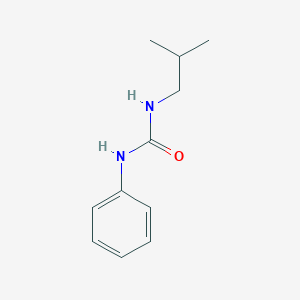

1-(2-Methylpropyl)-3-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9(2)8-12-11(14)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHKMGSVONNVKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300426 | |

| Record name | 1-(2-methylpropyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15054-53-2 | |

| Record name | NSC136967 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-methylpropyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ISOBUTYL-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for 1-(2-Methylpropyl)-3-phenylurea

The construction of the this compound scaffold can be achieved through several synthetic pathways, ranging from conventional methods to more sustainable, green chemistry approaches.

Conventional Reaction Pathways and Precursor Chemistry

The most common and well-established method for the synthesis of this compound involves the reaction of phenyl isocyanate with isobutylamine (B53898). This reaction is a nucleophilic addition of the primary amine to the highly electrophilic carbon atom of the isocyanate group. The reaction is typically carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, at room temperature and generally proceeds to completion with high yields.

Another conventional approach is the reaction of aniline with isobutyl isocyanate. This mirrors the previously described reaction, with the roles of the amine and isocyanate precursors reversed. The choice between these two pathways often depends on the commercial availability and cost of the respective isocyanate and amine starting materials.

A phosgene-free alternative involves the reaction of aniline with an in-situ generated isobutyl isocyanate precursor or the direct reaction of aniline and isobutylamine with a carbonyl source like carbonyldiimidazole (CDI) or triphosgene. While avoiding the use of highly toxic phosgene, these methods may require more stringent reaction conditions or purification steps.

The reaction between aniline and urea (B33335) in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures can also be employed to produce phenylurea, which can then be alkylated with an appropriate isobutyl halide. However, this method can suffer from poor selectivity and the formation of byproducts, making it less favorable for the specific synthesis of this compound.

| Precursor 1 | Precursor 2 | Reaction Type | Typical Solvents |

| Phenyl isocyanate | Isobutylamine | Nucleophilic addition | Dichloromethane, Tetrahydrofuran |

| Aniline | Isobutyl isocyanate | Nucleophilic addition | Dichloromethane, Tetrahydrofuran |

| Aniline, Isobutylamine | Carbonyldiimidazole | Carbonyl insertion | Tetrahydrofuran, Acetonitrile |

| Phenylurea | Isobutyl bromide | Alkylation | Dimethylformamide, Acetone |

Green Chemistry Approaches and Sustainable Synthesis Strategies

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of phenylureas, including this compound, several green chemistry strategies have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of phenylureas. researchgate.net This technique often leads to shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions, reducing the environmental impact. tandfonline.com For instance, the reaction of anilines with isocyanates can be completed in minutes under microwave irradiation, compared to hours using conventional heating. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. The direct reaction of phenyl isocyanate and isobutylamine, both of which are liquids at or near room temperature, can potentially be carried out without a solvent, especially on a smaller scale.

Use of Greener Solvents: When a solvent is necessary, the use of more benign alternatives to traditional chlorinated or volatile organic compounds is a key aspect of green chemistry. Solvents like water, ethanol, or polyethylene glycol (PEG) are being investigated for phenylurea synthesis. mdpi.com

Catalytic Approaches: The development of catalytic methods for urea synthesis can reduce the need for stoichiometric reagents and improve atom economy. While less common for simple disubstituted ureas, catalytic carbonylation reactions using carbon monoxide or its surrogates in the presence of a suitable catalyst are an area of active research for more complex urea derivatives.

Functionalization and Derivatization Strategies of the Phenylurea Scaffold

The phenylurea core of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues. These modifications are crucial for exploring structure-activity or structure-function relationships.

Synthesis of Analogues for Structure-Activity/Function Correlation Studies

To investigate how structural changes affect the properties of this compound, researchers synthesize analogues by modifying either the phenyl ring or the isobutyl group.

Modification of the Phenyl Ring: The aromatic ring is a prime target for functionalization. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be performed on phenylurea itself, although the urea moiety can influence the regioselectivity of these reactions. A more controlled approach involves starting with a substituted aniline precursor. For example, reacting a para-substituted aniline with isobutyl isocyanate will yield a 1-(2-methylpropyl)-3-(4-substituted-phenyl)urea. This allows for the systematic introduction of a wide variety of functional groups (e.g., -Cl, -F, -CH3, -OCH3, -NO2) to probe electronic and steric effects.

Modification of the Isobutyl Group: Analogues can be prepared by replacing the isobutylamine precursor with other primary or secondary amines. This allows for the exploration of the impact of the alkyl substituent's size, shape, and polarity. For instance, using n-butylamine, sec-butylamine, or tert-butylamine would provide insight into the steric requirements at this position. Introducing functional groups into the alkyl chain, for example by using amino alcohols or diamines as precursors, can also lead to new derivatives with altered properties.

A study on trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists involved the synthesis of over 40 analogues to explore the structure-activity relationship. nih.gov This was achieved by systematically changing the stereochemistry, the phenylethyl segment, the urea portion, and the 4-phenoxyphenyl group. nih.gov

| Modification Site | Synthetic Strategy | Example of Precursors |

| Phenyl Ring | Use of substituted anilines | 4-Chloroaniline, 4-Methoxyaniline, 4-Nitroaniline |

| Isobutyl Group | Use of different primary amines | n-Butylamine, Cyclohexylamine, Benzylamine |

Regioselective and Stereoselective Modifications

Regioselectivity: When modifying the phenyl ring of this compound through electrophilic substitution, the directing effects of the urea group must be considered. The nitrogen atom attached to the phenyl ring is an activating, ortho-, para-director due to its lone pair of electrons. However, steric hindrance from the urea group and the isobutyl substituent may influence the ratio of ortho to para products. For more precise regiocontrol, it is generally preferable to introduce the desired substituent on the aniline starting material before the urea formation step.

Stereoselectivity: If a chiral amine or a chiral isocyanate is used as a precursor, it is possible to synthesize enantiomerically pure or enriched this compound analogues. For example, the use of (S)-1-phenylethylamine instead of isobutylamine in the reaction with phenyl isocyanate would result in a chiral phenylurea derivative. The stereocenter can significantly influence the biological activity or material properties of the resulting compound. While this compound itself is achiral, the principles of stereoselective synthesis can be applied to its derivatives to create chiral molecules with specific three-dimensional arrangements.

Optimization of Reaction Conditions and Yield Enhancement for Academic Scale-Up

Transitioning a synthesis from a small, exploratory scale to a larger, academic scale-up (typically in the gram to multigram range) requires careful optimization of reaction conditions to ensure safety, efficiency, and high yields.

Concentration: The concentration of the reactants can have a significant impact on reaction rate and yield. For the reaction of phenyl isocyanate and isobutylamine, running the reaction at a higher concentration can increase the reaction rate. However, this may also lead to increased exothermicity, which needs to be carefully managed, especially on a larger scale.

Temperature: While the reaction often proceeds well at room temperature, gentle heating may be employed to ensure complete conversion, particularly if less reactive precursors are used. Conversely, for highly exothermic reactions, cooling may be necessary during the addition of one reactant to the other to prevent side reactions and ensure safety.

Solvent Choice: The choice of solvent can affect the solubility of reactants and the product, as well as the reaction rate. A solvent in which the product is sparingly soluble can be advantageous, as it may precipitate out of the reaction mixture upon formation, driving the equilibrium towards the product and simplifying purification (crystallization).

Stoichiometry: While a 1:1 stoichiometric ratio of amine to isocyanate is theoretically required, a slight excess of one of the reactants (typically the less expensive or more volatile one) may be used to ensure complete consumption of the limiting reagent.

Purification: For academic scale-up, the purification method needs to be efficient. If the product precipitates from the reaction mixture, simple filtration and washing may be sufficient. If the product remains in solution, purification by recrystallization is often preferred over column chromatography for larger quantities due to its simplicity and cost-effectiveness.

A study on the synthesis of N-substituted ureas demonstrated the scalability of a protocol using potassium isocyanate in water, with successful syntheses performed at incremental scales up to 20 mmol. researchgate.net

| Parameter | Considerations for Optimization | Potential Impact |

| Reactant Concentration | Higher concentration can increase rate but also exothermicity. | Reaction time, safety, yield. |

| Temperature | Can be adjusted to control reaction rate and minimize side reactions. | Reaction time, product purity. |

| Solvent | Affects solubility, reaction rate, and ease of product isolation. | Yield, purification efficiency. |

| Stoichiometry | A slight excess of one reactant can drive the reaction to completion. | Conversion of limiting reagent. |

| Purification Method | Recrystallization is often more practical than chromatography for larger scales. | Purity, recovery of final product. |

Advanced Spectroscopic and Structural Elucidation of 1 2 Methylpropyl 3 Phenylurea

The comprehensive characterization of 1-(2-Methylpropyl)-3-phenylurea, a significant compound in various chemical fields, relies on a suite of advanced spectroscopic and analytical techniques. These methods provide a detailed understanding of its molecular structure, bonding, and stereochemistry.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. researchgate.netdntb.gov.ua These methods are used to determine the optimized molecular geometry, vibrational frequencies, and various electronic descriptors that govern the molecule's reactivity. researchgate.netajchem-a.com For a molecule like 1-(2-Methylpropyl)-3-phenylurea, DFT calculations, often using a basis set such as 6-311++G(d,p), would be employed to model its behavior accurately in the gaseous phase or in solution. researchgate.netajchem-a.com

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or basic nature. nih.gov Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilicity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich phenyl ring and the urea (B33335) moiety, particularly the nitrogen and oxygen atoms with lone pairs. The LUMO would likely be an antibonding π* orbital associated with the phenyl ring and the carbonyl group. The interaction between these frontier orbitals governs the molecule's behavior in chemical reactions. nih.gov

Table 1: Illustrative Frontier Orbital Properties for Aryl Urea Compounds

| Property | Description | Typical Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | 4.0 to 5.5 eV |

Note: These values are illustrative for aromatic urea compounds and would be specifically calculated for this compound in a dedicated DFT study.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). Current time information in Edmonton, CA. This map is invaluable for predicting the sites of electrophilic and nucleophilic attack. Current time information in Edmonton, CA.

In this compound, the MEP map would show a region of significant negative electrostatic potential (typically colored red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. This site is the most probable target for electrophilic attack and a primary hydrogen bond acceptor. Conversely, regions of positive electrostatic potential (colored blue) would be localized on the hydrogen atoms of the urea's N-H groups, making them the primary sites for nucleophilic attack and hydrogen bond donation. Current time information in Edmonton, CA.

Global reactivity descriptors, derived from the energies of the frontier orbitals, quantify the chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Table 2: Key Reactivity Sites Predicted by MEP Analysis

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen (C=O) | Highly Negative | Site for electrophilic attack; Hydrogen bond acceptor |

| Amide Protons (N-H) | Highly Positive | Site for nucleophilic attack; Hydrogen bond donor |

| Phenyl Ring | Moderately Negative (π-system) | Can interact with electrophiles or participate in π-stacking |

Conformational Analysis and Energy Landscapes of this compound

The biological activity and physical properties of flexible molecules like this compound are highly dependent on their three-dimensional conformation. Conformational analysis explores the different spatial arrangements of the atoms that result from rotation around single bonds. nih.govacs.org

Studies on analogous N-alkyl-N'-phenyl ureas reveal a complex potential energy surface (PES) with multiple stable conformers. acs.orgresearchgate.net The key conformational features are determined by the torsional angles around the C(carbonyl)-N bonds and the N-C(alkyl) bond. For the urea moiety, isomers can exist where the N-H bonds are cis or trans to each other relative to the C-N bond. Computational studies on similar alkylureas show that isomers with anti geometries (referring to the orientation relative to the carbonyl) are generally favored. nih.govacs.org

For this compound, significant rotational barriers are expected. Based on DFT and MP2 calculations for analogous compounds like isopropylurea (B1583523) and phenylurea, the barrier to rotation around the C(sp2)-N(phenyl) bond is approximately 2.4 kcal/mol, while rotation around the C(sp2)-N(isobutyl) bond is slightly more hindered. nih.govacs.org The most significant barrier is the rotation of the isobutyl group itself. For the analogous isopropyl group, this barrier is predicted to be around 6.0 kcal/mol, which arises from steric hindrance during rotation. nih.govacs.org

Table 3: Calculated Rotational Energy Barriers for Analogous Urea Derivatives

| Rotational Bond | Analogous Compound | Method | Rotational Barrier (kcal/mol) | Reference |

| C(sp2)-N(phenyl) | Phenylurea | MP2 | 2.4 | nih.govacs.org |

| C(sp2)-N(alkyl) | Isopropylurea | MP2 | ~9.0 | nih.govacs.org |

| N-C(alkyl) | Isopropylurea | MP2 | 6.0 | nih.govacs.org |

Note: These values are from studies on phenylurea and isopropylurea and serve as close estimates for the behavior of this compound.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By performing a transition state search, chemists can identify the highest-energy point along a reaction coordinate, known as the transition state structure. The energy of this state relative to the reactants determines the activation energy, a key factor controlling the reaction rate.

For reactions involving this compound, such as its synthesis from phenyl isocyanate and isobutylamine (B53898) or its potential hydrolysis, computational methods can be used to model the step-by-step mechanism. The calculations would involve optimizing the geometries of the reactants, products, and all intermediate and transition state structures. This process provides a detailed understanding of bond-making and bond-breaking events and can be used to predict how changes in the molecule's structure would affect the reaction's feasibility and outcome. researchgate.net For example, a DFT study could calculate the energy of triplet biradical intermediates to explain the regioselectivity and stereoselectivity of a photochemical reaction. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of how the molecule behaves over time at a given temperature. nih.gov MD simulations model the atomic motions of the molecule and its interactions with its environment, such as a solvent. mdpi.com

An MD simulation of this compound in an aqueous solution would reveal crucial information about its hydration. mdpi.com The simulation would track the formation and breaking of hydrogen bonds between the urea's N-H and C=O groups and the surrounding water molecules. mdpi.comunifr.ch This provides insight into the solute's effect on the water structure, classifying it as a "kosmotrope" (structure-maker) or "chaotrope" (structure-breaker). mdpi.com Given its structure, the molecule would likely exhibit both hydrophobic effects from the phenyl and isobutyl groups and strong hydrophilic interactions at the urea moiety. MD simulations can also be used to study the tendency of molecules to self-aggregate in solution, a phenomenon driven by a combination of hydrophobic interactions and intermolecular hydrogen bonding. nih.gov

Chemical Reactivity and Mechanistic Pathway Elucidation

Hydrolytic Stability and Degradation Mechanisms of the Urea (B33335) Linkage

The stability of the urea linkage in 1-(2-methylpropyl)-3-phenylurea is significantly influenced by pH. researchgate.net The degradation of phenylurea herbicides, a class to which this compound belongs, can occur under both acidic and alkaline conditions. researchgate.net

Acid Hydrolysis:

In acidic media, the hydrolytic decomposition of phenylureas follows an addition-elimination mechanism. researchgate.netrsc.org This process involves a rate-determining step where a water molecule attacks the N-protonated substrate. researchgate.netrsc.org The reaction rate can show a maximum at a certain pH, which is attributed to the reduced water activity at higher acid concentrations. researchgate.netrsc.org A notable observation is the change in the influence of substituents on the reaction rate as the acidity of the medium increases, suggesting a shift in the hydrolytic decomposition mechanism in strongly acidic environments. researchgate.netrsc.org Kinetic studies have demonstrated that the hydrolysis of phenylureas follows first-order kinetics. researchgate.net

Basic Hydrolysis:

Under basic conditions (pH 12-14), the hydrolytic decomposition of phenylureas also proceeds via an addition-elimination mechanism, similar to that of carboxylic acid esters and amides. researchgate.netrsc.org In this pH range, a leveling-off of the rate-pH curve is observed. researchgate.netrsc.org This is accompanied by a change in how substituents affect the hydrolysis rate. researchgate.netrsc.org These findings point to the formation of an unreactive conjugate base of the phenylurea through dissociation at the aryl-NH group, which exists in a side equilibrium at sufficiently high pH. researchgate.netrsc.org

The degradation of some phenylurea herbicides in both water and soil can lead to the formation of more toxic metabolites, such as N-(3,4-dichlorophenyl)urea (DCPU), N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), and 3,4-dichloroaniline (B118046) (3,4-DCA). nih.gov

Oxidative Transformations and Radical Chemistry Involving the Compound

The oxidative degradation of phenylurea herbicides is a key transformation pathway. Electrochemical methods coupled with mass spectrometry have been employed to simulate the environmental degradation of these compounds, allowing for the rapid identification of oxidation products. This approach helps in identifying markers of contaminants for subsequent quantitative analysis.

While specific studies on the radical chemistry of this compound are not extensively detailed in the provided results, the generation of reactive species during electrolysis is known to catalyze the degradation of phenylureas. This suggests the involvement of radical intermediates in its oxidative transformation.

Photochemical Reactions and Photo-induced Pathways in Solution and Solid State

Phenylurea herbicides are susceptible to decomposition by UV irradiation. researchgate.net The photochemistry of these compounds encompasses four primary reaction types:

Photolysis of the C-X bond on the aromatic ring

Photoeliminations

Photooxidations

Photorearrangements researchgate.net

Studies on the photocatalytic degradation of various substituted phenylurea herbicides in aqueous suspensions of semiconductor materials like ZnO and TiO2 have been conducted under both natural sunlight and artificial light. nih.govresearchgate.net Zinc oxide (ZnO) has been identified as a particularly effective catalyst for the removal of these compounds. nih.govresearchgate.net The primary degradation process generally follows pseudo-first-order kinetics. nih.gov

The proposed degradation pathways involve N-demethylation and N-demethoxylation for N-methoxy-N-methyl substituted ureas, and N-demethylation for N,N-dimethylurea-substituted compounds. nih.gov The addition of an oxidant like Na2S2O8 can significantly enhance the degradation rate. researchgate.net

Metal-Mediated Transformations and Coordination Chemistry

The urea functional group in this compound can act as a ligand in coordination chemistry. While most transition metal complexes with urea coordinate through the oxygen atom, examples of monodentate, N-bound urea complexes, though rare, do exist. nih.gov

N-Arylureas can serve as monodentate N-bound ureate ligands in palladium-catalyzed reactions, coordinating through the nonsubstituted nitrogen. nih.gov This binding mode has been supported by both experimental and computational studies. nih.gov The steric demand of these ureate ligands is considerably lower than that of commonly used phosphine (B1218219) ligands. nih.gov

The coordination chemistry of nitrogen-containing compounds is a rapidly advancing field due to the diverse chemical and catalytic properties of the resulting metal complexes. researchgate.net Phenylurea derivatives have been used to synthesize complexes with various metal ions, including Cu(II), Ni(II), Zn(II), Co(II), and Mn(II). nih.gov In some nickel(II) complexes, the imidazol-2-ylidene-N′-phenylureate ligand can exhibit a κ1 coordination through the carbonyl oxygen. ias.ac.in The coordination behavior can be influenced by the substituents on the ligand. ias.ac.in

Metal-mediated transformations can also involve C-H activation, where an organometallic fragment is formed and subsequently undergoes further reactions. diva-portal.org

Acid-Base Equilibria and Proton Transfer Mechanisms

The acid-base properties of phenylureas are crucial to their reactivity. The urea moiety can be protonated or deprotonated depending on the pH of the medium.

Computational studies using Density Functional Theory (DFT) have investigated the proton transfer between the two nitrogen atoms in the phenylurea molecule. nih.gov This process is significant in certain synthetic applications. nih.gov The studies indicate that intermolecular proton transfer is the predominant mechanism at room temperature. nih.gov The relative stability of the resulting anions (negative N1 versus negative N3) plays a key role, with the negative N1 phenylurea being more stable due to the formation of a benzene (B151609) conjugate system. nih.gov

The general mechanism of proton transfer in acid-base reactions involves the abstraction of a proton by a base, followed by the breaking of the bond holding the proton and the movement of the electron pair to the atom it was originally bonded to. youtube.com In the context of complex enzyme systems like nitrogenase, electron transfer can trigger proton transfer by increasing the basicity of specific atoms within the active site. rsc.org

Interactive Data Table: Physicochemical Properties of Phenylurea

Biological Interactions and Molecular Mechanistic Insights Non Human & Non Clinical Focus

In Vitro Enzymatic Inhibition or Activation Studies

There is currently no specific information available in scientific literature detailing the in vitro inhibition or activation of plant or microbial enzymes by 1-(2-Methylpropyl)-3-phenylurea. Studies on other phenylurea derivatives have shown interactions with enzymes involved in photosynthesis, but direct data for this compound is absent.

Receptor Binding Profiling in Model Systems

Data on the receptor binding profile of this compound in model systems, such as plant hormone receptors or microbial protein targets, is not available in the current body of scientific research.

Effects on Microbial Growth and Metabolism at the Molecular Level

Specific studies detailing the effects of this compound on microbial growth and the underlying molecular mechanisms of its metabolic impact have not been publicly reported.

Molecular Mechanisms of Phytotoxic Action

While many phenylurea herbicides are known to act by inhibiting photosynthesis, the specific molecular mechanism of phytotoxic action for this compound, including its direct impact on photosynthetic pathways, has not been specifically elucidated in research findings. General studies on phenylureas indicate that they can interfere with the electron transport chain in Photosystem II.

Structure-Activity/Function Relationships (SAR/SFC) within Defined Molecular Interaction Systems

Detailed Structure-Activity Relationship (SAR) or Structure-Function Characterization (SFC) studies for this compound within defined molecular interaction systems are not described in the available scientific literature. Such studies would be necessary to understand how the 2-methylpropyl group influences its biological activity in comparison to other phenylurea compounds.

Cellular Uptake and Subcellular Localization Studies in Non-Mammalian Cell Lines or Plant Cells

Research on the cellular uptake and subcellular localization of this compound in plant cells or other non-mammalian cell lines has not been published. Understanding its transport across cell membranes and accumulation in specific organelles would be crucial for determining its mode of action.

Due to the absence of specific research data for this compound in the requested areas, no data tables can be generated.

Applications in Advanced Materials and Environmental Chemistry

Role as a Monomer or Building Block in Polymer Science (e.g., Polyurea Synthesis)

Polyureas are a class of high-performance polymers characterized by the presence of urea (B33335) linkages (-NH-CO-NH-) in their main chain. These materials are known for their excellent tensile strength, heat resistance, and durability, making them suitable for applications like coatings, elastomers, and foams. chemicalbook.comnih.govsemanticscholar.org The synthesis of polyureas traditionally involves the reaction of a diisocyanate with a diamine. semanticscholar.orgmdpi.com

While 1-(2-Methylpropyl)-3-phenylurea itself is not a difunctional monomer and thus cannot directly polymerize, it represents the fundamental repeating unit that defines a polyurea. The true building blocks for a polymer containing this specific structure would be precursors like phenyl isocyanate and 2-methylpropylamine (isobutylamine) or related difunctional analogues.

Recent advancements in polymer chemistry have focused on isocyanate-free synthesis routes due to the toxicity and handling difficulties associated with isocyanates. uva.nl One innovative approach involves the ruthenium-catalyzed carbene insertion into the N-H bonds of urea itself, using urea as a nucleophile to build the polymer chain. uva.nlnih.govchemrxiv.orgacs.org Another method is the melt polycondensation of urea with diamines, which avoids the use of both isocyanates and solvents. researchgate.net These modern techniques demonstrate the versatility of the urea moiety as a central building block in polymer synthesis. The properties of the resulting polyurea can be tuned by selecting different substituents, such as the isobutyl and phenyl groups, which influence factors like solubility and mechanical performance. uva.nlnih.gov

| Synthesis Route | Key Reactants | Key Features | Reference |

|---|---|---|---|

| Traditional Polyaddition | Diisocyanate + Diamine | Fast, self-catalytic reaction; widely used commercially. | semanticscholar.orgmdpi.com |

| Isocyanate-Free: Ru-Catalyzed N-H Insertion | Urea + Bis-diazo Compound | Avoids toxic isocyanates; urea acts as the nucleophile. | uva.nlnih.govacs.org |

| Isocyanate-Free: Melt Polycondensation | Urea + Diamine (e.g., Disiloxane Diamine) | Solvent-free and catalyst-free process. | researchgate.net |

Integration into Functionalized Materials (e.g., surface modification agents)

The incorporation of specific chemical moieties into materials to tailor their surface properties is a cornerstone of advanced materials science. The structure of this compound is well-suited for this purpose. The phenyl group can participate in aromatic interactions, while the isobutyl group imparts hydrophobicity and steric bulk.

This concept is evident in the development of isobutylated urea-formaldehyde resins. chemicalbook.comnih.gov These polymers, used in coatings and adhesives, demonstrate how incorporating an isobutyl group can modify the properties of the final material. nih.govresearchgate.net By integrating moieties similar to this compound onto surfaces or into polymer matrices, it is possible to control properties such as adhesion, wettability, and resistance to chemical degradation. The urea group itself is capable of forming strong, specific hydrogen bonds, which can be exploited to create self-healing materials or to ensure strong adhesion between a coating and a substrate. nih.gov The combination of these features makes phenylurea derivatives valuable targets for designing functionalized materials for specialized applications.

Agricultural Applications as a Chemical Tool for Plant Regulation (mechanistic studies, not commercial use)

Phenylurea compounds are widely recognized in agricultural science as a major class of herbicides. chemicalbook.comontosight.ai Their primary mechanism of action is the inhibition of photosynthesis. researchgate.netnih.gov Specifically, phenylureas block the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. researchgate.netnih.gov This binding event prevents the reduction of plastoquinone (B1678516), which halts photosynthetic electron flow, leading to the generation of highly destructive reactive oxygen species and subsequent cell death. researchgate.net

Due to this well-defined mode of action, compounds like this compound serve as valuable chemical tools for fundamental research in plant biology. They allow scientists to study the intricacies of photosynthesis and the effects of its inhibition on plant physiology and development. The specific substitutions on the phenyl ring and the urea nitrogen, such as the isobutyl group, modulate the compound's binding affinity and herbicidal activity, providing a basis for structure-activity relationship (SAR) studies. nih.gov These mechanistic investigations are crucial for understanding plant metabolic pathways, even when the specific compound is not intended for commercial release. nih.gov

| Step | Description of Phenylurea Action | Consequence | Reference |

|---|---|---|---|

| 1. Uptake | The compound is absorbed by the plant's roots or leaves. | Compound is transported to chloroplasts. | researchgate.net |

| 2. Binding | Phenylurea binds to the D1 protein of Photosystem II. | Blocks the plastoquinone (QB) binding site. | researchgate.netnih.gov |

| 3. Inhibition | Electron flow from QA to QB is interrupted. | Photosynthetic electron transport chain is halted. | nih.govnih.gov |

| 4. Damage | Energy from light absorption leads to the formation of reactive oxygen species (ROS). | Oxidative stress causes lipid peroxidation, membrane damage, and cell death. | researchgate.net |

Analytical Reagent or Ligand in Complexation Chemistry

The urea functional group is an excellent hydrogen-bonding motif, featuring two N-H groups (donors) and a carbonyl oxygen (acceptor). This allows urea derivatives to act as effective ligands in complexation chemistry, forming stable complexes with various metal ions and organic molecules. The bioactivity of many urea-containing drugs is governed by these specific hydrogen-bonding interactions with target proteins. nih.gov

Furthermore, the urea moiety can engage in other significant non-covalent interactions. Crystal structure analyses have revealed that the urea group can participate in favorable π-stacking interactions with aromatic rings of proteins. nih.gov This dual hydrophilic and hydrophobic interaction capability makes the phenylurea scaffold a versatile building block for designing highly specific ligands.

Research has demonstrated the design of novel phenylurea derivatives as dual-target ligands capable of activating enzymes like glucokinase and PPARγ. researchgate.net In the field of organometallic chemistry, dialkylarylphosphine urea ligands have been synthesized for use in palladium-catalyzed cross-coupling reactions, where the urea group can influence the catalyst's activity and stability. nih.gov The specific structure of this compound, with its defined steric and electronic properties from the isobutyl and phenyl groups, makes it a candidate for investigation as a specialized ligand in analytical reagents, enzyme inhibition studies, or catalysis.

Environmental Fate, Degradation, and Ecotoxicological Studies Non Human Focus

Environmental Persistence and Degradation Pathways

There is no specific information available in the reviewed scientific literature regarding the environmental persistence and degradation pathways of 1-(2-Methylpropyl)-3-phenylurea.

Photolytic Degradation in Aquatic and Atmospheric Environments

Specific data on the photolytic degradation of this compound in aquatic and atmospheric environments could not be found in the existing scientific literature.

Microbial Biodegradation in Soil and Water Systems

No studies specifically investigating the microbial biodegradation of this compound in soil and water systems were identified in the reviewed literature.

Adsorption, Desorption, and Mobility in Various Environmental Compartments (e.g., soil, sediment)

Research specifically detailing the adsorption, desorption, and mobility of this compound in environmental compartments such as soil and sediment is not available in the current scientific literature.

Bioaccumulation Potential in Non-Target Environmental Organisms (e.g., aquatic invertebrates, plants)

There is no available data from scientific studies on the bioaccumulation potential of this compound in non-target environmental organisms.

Ecotoxicological Effects on Non-Target Environmental Organisms

Specific ecotoxicological data for this compound on non-target environmental organisms is not present in the reviewed scientific literature.

Impacts on Aquatic Ecosystems

No studies were found that specifically examine the ecotoxicological impacts of this compound on aquatic ecosystems.

Effects on Soil Microorganisms and Invertebrates

The application of phenylurea herbicides, a class to which this compound belongs, can lead to notable shifts in the composition and activity of soil microbial communities. While specific studies on isobuturon are limited, research on the closely related compound isoproturon (B30282) indicates that its effects can be both inhibitory and stimulatory. The impact is often dependent on the concentration of the herbicide and the duration of exposure. For instance, studies have shown that isoproturon can cause a transitory inhibition of soil fungal populations, followed by a period of activation. Conversely, the inhibition of bacteria and actinomycetes may have a longer duration before any recovery or activation is observed mdpi.com.

Phytotoxicity to Non-Crop Plants

The herbicidal activity of this compound is not limited to targeted weed species. Non-crop plants, which play a vital role in maintaining biodiversity and ecosystem stability, can also be adversely affected. The extent of phytotoxicity to these unintended plant targets is a critical component of a comprehensive environmental risk assessment.

While specific data on the phytotoxicity of isobuturon to a diverse range of wild plant species is scarce, general principles of herbicide toxicology suggest that sensitivity can vary significantly among different plant families and species. Factors influencing this variability include the plant's growth stage, morphology, and metabolic capacity to detoxify the herbicide. Regulatory assessments often rely on data from a limited number of crop species, which may not adequately represent the sensitivity of wild flora. This highlights the need for further research into the effects of isobuturon on a broader spectrum of non-crop plants to accurately predict its ecological impact.

Formation and Environmental Significance of Degradation Products

The environmental persistence of this compound is dictated by various degradation processes, primarily microbial breakdown in the soil. These processes lead to the formation of various metabolites, the environmental significance of which must be considered.

For the related phenylurea herbicide isoproturon, a primary degradation pathway involves the demethylation of the urea (B33335) side chain. Under optimal conditions for degradation, the main metabolite identified in surface soil samples is 3-(4-isopropylphenyl)-1-methylurea (MDIPU) nih.gov. It is plausible that isobuturon undergoes a similar degradation pathway, resulting in the formation of corresponding demethylated products.

Analytical and Chromatographic Methodologies for 1 2 Methylpropyl 3 Phenylurea

Development of Advanced Chromatographic Separation Techniques (e.g., LC-MS, GC-MS) for Trace Analysis

The trace analysis of 1-(2-Methylpropyl)-3-phenylurea, a member of the phenylurea chemical class, relies heavily on advanced chromatographic techniques coupled with mass spectrometry. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose, offering high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, particularly using electrospray ionization (ESI), is a preferred method for analyzing phenylurea compounds due to their polarity and thermal properties. researchgate.net For related phenylurea herbicides, LC-MS methods have been developed that demonstrate high linearity over a wide concentration range with instrument detection limits often in the low picogram range. nih.gov The use of a reversed-phase C18 column with a methanol/water gradient is a common approach for separation. nih.gov In mass spectrometry, both positive and negative ion monitoring can be effective. While positive ionization ([M+H]⁺) may produce a greater signal intensity, negative ion monitoring ([M-H]⁻) can sometimes offer a better signal-to-noise ratio. nih.gov Collision-induced dissociation (CID) in the mass analyzer reveals common fragmentation pathways for phenylureas, which aids in their identification. nih.gov For instance, LC-MS has been effectively used to characterize and quantify related hindered urea (B33335) compounds and their hydrolysis products, demonstrating its utility in stability and degradation studies. illinois.edu

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another robust technique for the analysis of phenylureas. However, due to the thermal lability of many compounds in this class, derivatization may be necessary to prevent degradation into isocyanate products in the hot injector port. researchgate.net Despite this, methods have been developed where under controlled GC conditions, reproducible chromatograms can be obtained without derivatization. nih.govresearchgate.net These GC-MS methods, often utilizing selective ion monitoring (SIM), can achieve low detection limits (in the ng/mL range) and have been shown to offer superior resolution and selectivity compared to conventional liquid chromatography with UV detection (LC-UV). nih.govresearchgate.net Sample preparation for GC-MS analysis from complex matrices like plants often involves solid-phase extraction (SPE) for preconcentration and cleanup, achieving high recovery rates. nih.govresearchgate.net

Table 1: Comparison of Chromatographic Techniques for Phenylurea Analysis

| Technique | Advantages | Considerations | Typical Detection Limits |

|---|---|---|---|

| LC-MS | Suitable for polar and thermally labile compounds; High sensitivity and selectivity. researchgate.net | Matrix effects can cause ion suppression or enhancement. nih.gov | <10 to 50 pg injected nih.gov |

| GC-MS | Excellent resolution and selectivity. nih.govresearchgate.net | Potential for thermal degradation; Derivatization may be required. researchgate.net | 0.5 to 5.0 ng/mL nih.govresearchgate.net |

Electrochemical Sensing Applications for Detection and Quantification

Electrochemical sensors offer a promising alternative to traditional chromatographic methods for the rapid and cost-effective detection of phenylurea compounds. These sensors are typically based on the principle of measuring the electrical response (e.g., current) generated by the electrochemical oxidation or reduction of the target analyte. youtube.com

For phenylurea herbicides, various types of electrochemical sensors have been developed:

Immunosensors: These devices utilize the high specificity of antibody-antigen interactions. A disposable electrochemical immunosensor for the phenylurea herbicide diuron, for example, used a competitive inhibition immunoassay format on a low-cost electrode. This sensor achieved a very low detection limit of around 1 part-per-trillion (ppt). nih.gov

Voltammetric Sensors: These sensors measure the current that flows as a function of an applied potential. Techniques like differential pulse voltammetry (DPV) have been employed. For instance, a sensor using a hollow polypyrrole composite film was developed for the voltammetric determination of fenuron (B33495) in water samples. researchgate.net Another study developed a multiresidue method for seven phenylurea herbicides using micellar electrokinetic capillary chromatography with an end-column electrochemical detector, reaching detection limits below 5.0x10⁻⁶ mol/L. nih.gov

The general working principle involves the analyte getting adsorbed onto the surface of a modified working electrode. youtube.com By applying a specific voltage, the analyte undergoes oxidation, producing a measurable current that is directly proportional to its concentration. youtube.com This allows for the quantification of the compound. The development of such sensors for this compound would provide a valuable tool for rapid screening in environmental or quality control settings.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Photodiode Array (PDA) detection, are widely used for the quantitative analysis of phenylurea compounds. researchgate.net These methods are based on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is proportional to its concentration.

An HPLC system equipped with a PDA detector allows for the simultaneous monitoring of absorbance over a range of wavelengths, enhancing the specificity of the detection. researchgate.net While generally considered less sensitive and selective than mass spectrometry, HPLC-UV/PDA methods are robust, reliable, and cost-effective for routine analysis where very low detection limits are not required. nih.govresearchgate.net The method is often employed for quantifying the primary compound in formulations or for monitoring concentrations when levels are expected to be relatively high. For trace analysis, however, methods like GC-MS are often preferred for their better resolution and selectivity. nih.govresearchgate.net

Advanced Methods for Impurity Profiling and Quality Control

Ensuring the quality and purity of this compound requires advanced analytical methods capable of identifying and quantifying potential impurities. These impurities can arise from the manufacturing process, degradation over time, or interaction with other substances.

Impurity Profiling:

GC-MS: This technique is effective for identifying volatile or semi-volatile impurities. As noted, thermal degradation during GC analysis can lead to the formation of isocyanate products. While this can be a challenge, it also highlights the ability of GC-MS to identify specific degradation products, which is a key aspect of impurity profiling. nih.govresearchgate.net

LC-MS: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography, such as UPLC-Q-TOF/MS (Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry), is a powerful tool for comprehensive impurity profiling. mdpi.com This untargeted approach allows for the detection and identification of a wide range of compounds, including unknown impurities and degradation products, by providing accurate mass measurements. mdpi.com For example, LC-MS has been used to study the hydrolysis kinetics of related urea compounds by monitoring the disappearance of the parent compound and the appearance of its degradation products over time. illinois.edu

Quality Control: Quality control protocols would involve using these validated analytical methods (LC-MS, GC-MS, HPLC-UV) to test batches of this compound against established specifications for purity, potency, and impurity levels. Stability testing, where the compound is stored under various conditions and analyzed at set time points, is also a critical component of quality control to determine its shelf-life and identify potential degradation pathways. illinois.edu

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of 1-(2-Methylpropyl)-3-phenylurea is anticipated to move beyond traditional routes, which often rely on hazardous reagents like phosgene or isocyanates. The focus will likely shift towards greener alternatives that offer high atom economy, reduced waste, and milder reaction conditions.

Key areas for exploration include:

Catalytic Carbonylations: The use of carbon monoxide or its surrogates in the presence of novel catalytic systems could provide a direct and sustainable route to the urea (B33335) functionality. Research into catalysts based on earth-abundant metals is a particularly promising avenue.

Reductive Carbonylation: Investigating the reductive carbonylation of corresponding nitro or azo compounds in the presence of a suitable amine could offer an alternative pathway that avoids the direct handling of isocyanates.

One-Pot Syntheses: The design of one-pot, multi-component reactions starting from readily available precursors would significantly enhance the efficiency and sustainability of the synthesis.

Flow Chemistry: The application of continuous flow technologies can offer improved safety, scalability, and process control for the synthesis of this compound, minimizing reaction times and improving yields.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Carbonylations | Avoidance of hazardous reagents, high atom economy. | Development of catalysts based on earth-abundant metals. |

| Reductive Carbonylation | Alternative to isocyanate-based routes. | Optimization of reaction conditions and catalyst systems. |

| One-Pot Syntheses | Increased efficiency, reduced waste. | Design of novel multi-component reaction pathways. |

| Flow Chemistry | Improved safety, scalability, and control. | Adaptation of existing synthetic routes to continuous flow. |

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. For this compound, future mechanistic studies could focus on the intricate details of its formation and its participation in more complex chemical transformations.

Prospective areas of investigation include:

In-situ Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time insights into the reaction pathways, intermediates, and transition states involved in the synthesis of the target molecule.

Computational Modeling: Density functional theory (DFT) and other computational methods can be employed to model reaction profiles, elucidate transition state geometries, and predict the influence of catalysts and substituents on the reaction kinetics and thermodynamics.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

High-Throughput Screening for New Biological Interactions in Non-Human Systems

While the focus of this article is not on human applications, the exploration of the biological activities of this compound in non-human systems presents a vast and largely untapped area of research. High-throughput screening (HTS) technologies offer a powerful tool for rapidly assessing the interactions of this compound with a wide array of biological targets.

Future HTS campaigns could be directed towards:

Agrochemical Research: Screening for herbicidal, fungicidal, or insecticidal activity. Phenylurea compounds have a known history in agriculture, and HTS can efficiently identify new potential applications or modes of action.

Veterinary Medicine: Investigating the potential for antiprotozoal or other therapeutic activities in animal health.

Enzyme Inhibition Assays: Screening against a broad panel of enzymes from various organisms (e.g., bacteria, fungi, plants) to identify novel inhibitors that could be developed for a range of applications.

Phenotypic Screening: Utilizing whole-organism or cell-based assays to identify compounds that induce a desired phenotype, even without prior knowledge of the specific molecular target.

| Screening Target | Potential Application | Key Biological Systems |

| Herbicidal Activity | Agriculture | Various plant species and weeds. |

| Fungicidal Activity | Agriculture, Material Preservation | Pathogenic and wood-decaying fungi. |

| Insecticidal Activity | Agriculture, Public Health | Pest insect species. |

| Enzyme Inhibition | Agrochemicals, Veterinary Medicine | Key enzymes in pathogens or pests. |

Integration into Supramolecular Assemblies and Nanomaterials

The urea functional group is well-known for its ability to form strong and directional hydrogen bonds. This property makes this compound an attractive building block for the construction of ordered supramolecular structures and functional nanomaterials. The self-assembly of bis-urea compounds, driven by non-covalent interactions, can lead to the formation of high-aspect-ratio nanofibers google.com.

Future research in this area could involve:

Self-Assembling Systems: Designing and synthesizing derivatives of this compound that can self-assemble into well-defined architectures such as fibers, gels, or vesicles. These assemblies could find applications in areas like catalysis or encapsulation.

Functional Nanoparticles: Incorporating this compound into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), to create novel drug delivery systems for non-human applications or for the controlled release of agrochemicals nih.gov.

Surface Modification: Utilizing the phenylurea moiety to modify the surfaces of materials, thereby altering their properties such as hydrophobicity, adhesion, or biocompatibility for specific applications.

Development of Smart Materials Incorporating this compound Scaffolds

"Smart materials" are materials that can respond to external stimuli, such as changes in pH, temperature, or light. The incorporation of this compound into polymeric structures could lead to the development of novel smart materials with tailored properties. Stimuli-responsive polymers are known to undergo reversible physical or chemical changes in response to environmental triggers mdpi.comnih.govyoutube.com.

Emerging areas of research include:

Stimuli-Responsive Polymers: Synthesizing polymers containing the this compound unit as a pendant group or within the main chain. The hydrogen-bonding capabilities of the urea group could be exploited to create materials that exhibit changes in solubility, shape, or mechanical properties in response to external cues.

Self-Healing Materials: The reversible nature of the hydrogen bonds formed by the urea group makes it an ideal candidate for the design of self-healing polymers. Damage to such a material could be repaired by the re-formation of these non-covalent interactions.

Chemosensors: Developing materials where the binding of a specific analyte to the phenylurea moiety disrupts its hydrogen-bonding network, leading to a detectable change in a physical property, such as color or fluorescence.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(2-Methylpropyl)-3-phenylurea?

- Methodology : Use nucleophilic substitution or urea-forming reactions. For example, react 2-methylpropylamine with phenyl isocyanate under anhydrous conditions in a polar aprotic solvent (e.g., THF or DMF) at 60–80°C for 12–24 hours. Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., using glyme as a solvent, yielding crystals with a melting point of 170–172°C) .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | THF/DMF |

| Reaction Time | 12–24 h |

Q. How should researchers handle contradictions in reported melting points for this compound?

- Resolution Strategy : Compare purity levels (e.g., commercial samples may have impurities affecting melting points). Reproduce synthesis using strict stoichiometric control and verify purity via HPLC (>98%). Cross-reference with high-quality standards (e.g., CAS 4559-87-9 for analogous phenylureas) .

Q. What safety protocols are critical during experimental handling?

- PPE Requirements :

- Respiratory: NIOSH/MSHA-approved respirators for dust/fume control .

- Gloves: Nitrile or neoprene for chemical resistance .

- Eye Protection: OSHA-compliant goggles .

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in substituted phenylureas?

- Methodology :

- NMR : Compare chemical shifts of NH protons (δ 6.5–7.5 ppm for aryl groups) and methylpropyl side chains (δ 0.8–1.5 ppm). Use 2D NMR (COSY, HSQC) to confirm connectivity .

- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 247.68 for C₁₂H₁₀ClN₃O) and fragmentation patterns .

Q. What strategies are effective for studying the biological activity of this compound?

- Experimental Design :

- In Vitro Assays : Test cytotoxicity using MTT assays (e.g., IC₅₀ values against cancer cell lines) .

- Target Identification : Screen for interactions with GPCRs or ion channels (e.g., β-adrenergic receptors) via radioligand binding assays .

- Data Interpretation : Compare dose-response curves with structurally similar compounds (e.g., 1-methyl-1-phenylurea vs. 1-(3-chlorophenyl)urea) to identify SAR trends .

Q. How can researchers address discrepancies in environmental hazard classifications for phenylureas?

- Analytical Framework :

- Conduct ecotoxicity studies (e.g., Daphnia magna acute toxicity tests) to supplement regulatory gaps .

- Review regulatory guidelines (e.g., EC1272/08 and GHS/CLP) for hazard communication consistency .

Data Contradiction Analysis

Q. Why do purity levels vary across synthetic batches of this compound?

- Root Causes :

- Residual solvents (e.g., glyme) or unreacted intermediates (e.g., 2-methylpropylamine) .

- Inconsistent crystallization conditions (temperature, solvent ratios) .

- Mitigation : Optimize purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate purity with LC-MS .

Q. How to reconcile conflicting bioactivity data in published studies?

- Critical Evaluation :

- Compare assay conditions (e.g., cell line specificity, incubation times). For example, cytotoxicity in HeLa cells may not replicate in MCF-7 cells .

- Validate results using orthogonal methods (e.g., apoptosis assays alongside cytotoxicity screens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.